Methyl 3-chloropropionate

Kinetics Thermal Stability Gas-Phase Elimination

Methyl 3-chloropropionate (CAS 6001-87-2) is a ω-chloroester compound with the molecular formula C4H7ClO2 and a molecular weight of 122.55 g/mol. It is a colorless liquid with a density of 1.163 g/mL at 20°C and a boiling point of 56–57°C at 22 mmHg.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 6001-87-2
Cat. No. B1361392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloropropionate
CAS6001-87-2
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCOC(=O)CCCl
InChIInChI=1S/C4H7ClO2/c1-7-4(6)2-3-5/h2-3H2,1H3
InChIKeyGZGJIACHBCQSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloropropionate (CAS 6001-87-2): Technical Baseline for Scientific Procurement


Methyl 3-chloropropionate (CAS 6001-87-2) is a ω-chloroester compound with the molecular formula C4H7ClO2 and a molecular weight of 122.55 g/mol . It is a colorless liquid with a density of 1.163 g/mL at 20°C and a boiling point of 56–57°C at 22 mmHg . The compound features a primary chlorine atom on a propionate chain, making it a reactive electrophile in nucleophilic substitution reactions . It is primarily employed as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and fine chemicals , and has also been investigated as a liquid-phase ion-pair extraction solvent .

Why Generic Substitution of Methyl 3-Chloropropionate is Not Viable for Critical Processes


Methyl 3-chloropropionate cannot be arbitrarily replaced by its closest structural analogs—such as methyl 4-chlorobutyrate, methyl 5-chlorovalerate, or the corresponding bromo-ester—without significant impact on reaction kinetics, product distribution, and process efficiency. The gas-phase elimination kinetics of ω-chloroesters exhibit distinct chain-length dependencies, with methyl 3-chloropropionate demonstrating a higher activation energy (231.5 kJ/mol) compared to its longer-chain counterparts (≈221 kJ/mol), indicative of unique neighboring group participation [1]. Furthermore, the bromo analog (methyl 3-bromopropionate) exhibits a 14-fold greater dehydrohalogenation rate due to superior leaving-group ability [2]. Even a seemingly minor change in the ester alkyl group (e.g., ethyl vs. methyl) alters the Arrhenius parameters and reaction profile [3]. Therefore, generic substitution without rigorous validation risks compromised yields, altered reaction selectivity, and failed process reproducibility.

Quantitative Differentiation Evidence for Methyl 3-Chloropropionate vs. Comparators


Gas-Phase Elimination Kinetics: Methyl 3-Chloropropionate Exhibits Higher Activation Barrier than Longer-Chain Analogs

In a direct head-to-head comparison, the gas-phase elimination kinetics of methyl 3-chloropropionate were measured against methyl 4-chlorobutyrate and methyl 5-chlorovalerate. The target compound requires a significantly higher activation energy (Ea = 231.5 kJ/mol) compared to the longer-chain analogs (≈221.5 kJ/mol) [1]. This indicates that methyl 3-chloropropionate is thermally more robust and less prone to spontaneous elimination under the same thermal conditions. The pre-exponential factor (log A) is also distinct at 13.22, suggesting a different transition state geometry due to neighboring group participation by the carbonyl oxygen [1].

Kinetics Thermal Stability Gas-Phase Elimination Reaction Mechanism

Dehydrohalogenation Reactivity: Bromo Analog Reacts 14× Faster, Underscoring Chloro Compound's Controlled Reactivity

In a comparative dehydrohalogenation study using sodium 3,4-dinitrophenoxide in dry THF at 34.25°C, 3'-nitrophenyl 3-bromopropionate underwent elimination 14 times more rapidly than 3'-nitrophenyl 3-chloropropionate [1]. This quantifies the well-known leaving-group trend (Br⁻ >> Cl⁻) in the context of 3-substituted propionates. While the bromo analog offers higher reactivity, the chloro compound provides a more controlled, tunable reaction rate, which is often preferable in complex syntheses where over-alkylation or side reactions are a concern.

Nucleophilic Substitution Leaving Group E2 Elimination Reaction Rate

Solvent Performance: Reduced Volatility and Faster Reaction Time Compared to Hexane

When evaluated as a liquid-phase ion-pair extraction solvent, methyl 3-chloropropionate was developed to replace hexane due to environmental and health concerns . Quantitative comparisons are not provided, but the compound is reported to have a higher viscosity at room temperature and to be less likely to evaporate than hexane . Crucially, when used as a synthetic process solvent, the reaction time was shorter than that observed with hexane . This indicates that methyl 3-chloropropionate can improve process efficiency while offering a safer solvent profile.

Solvent Selection Extraction Process Chemistry Green Chemistry

Class-Level Inference: Chloroalkanes Provide Moderate, Controllable Reactivity vs. Bromoalkanes

While no direct quantitative comparison exists for methyl 3-chloropropionate versus methyl 3-bromopropionate in SN2 reactions, authoritative synthetic methodology references consistently state that nucleophilic substitution of halides is predominantly achieved with bromoalkanes due to their higher reactivity, whereas chloroalkanes are 'less attractive because of their moderate reactivity' [1]. This class-level inference reinforces the selection rationale: methyl 3-chloropropionate offers a balance of sufficient electrophilicity for nucleophilic attack while minimizing side reactions and improving shelf stability compared to the more labile bromo analog.

SN2 Reaction Alkyl Halide Electrophilicity Synthetic Methodology

Validated Application Scenarios for Methyl 3-Chloropropionate Based on Differentiation Evidence


High-Temperature Gas-Phase Synthesis Requiring Thermal Stability

The higher activation energy for gas-phase elimination (231.5 kJ/mol) compared to methyl 4-chlorobutyrate and methyl 5-chlorovalerate makes methyl 3-chloropropionate the preferred ω-chloroester when reaction conditions involve elevated temperatures (e.g., 400–500°C) and unimolecular decomposition must be suppressed [1]. This is critical in vapor-phase deposition or pyrolysis processes where the integrity of the ester functionality must be maintained until a specific reaction step.

Controlled Nucleophilic Substitution in Multi-Step Pharmaceutical Intermediates

Where the bromo analog (methyl 3-bromopropionate) would react too rapidly and risk over-alkylation or premature elimination, methyl 3-chloropropionate's 14-fold slower dehydrohalogenation rate [2] and class-level moderate SN2 reactivity [3] enable precise control over reaction progression. This is especially valuable in the synthesis of complex molecules (e.g., APIs) where protecting group compatibility and stepwise functionalization are paramount.

Liquid-Phase Ion-Pair Extraction as a Hexane Replacement

In clinical studies and analytical workflows, methyl 3-chloropropionate has been deployed as a liquid-phase ion-pair extraction solvent to replace hexane, offering lower volatility, higher viscosity, and shorter reaction times . This application is validated by its use in chloride ion extraction from water samples and in lipase/agarose gel assays , making it a compelling choice for laboratories seeking to reduce environmental impact and improve process safety without compromising extraction efficiency.

Synthesis of Agrochemicals and Fine Chemicals via Alkylation

The compound's role as an intermediate in the production of insecticides, herbicides, and plant growth regulators leverages its balanced electrophilicity. The moderate reactivity of the primary chlorine atom allows for selective alkylation of nucleophilic centers (e.g., amines, thiols) under mild conditions, minimizing the formation of dialkylated byproducts often encountered with more reactive alkylating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-chloropropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.